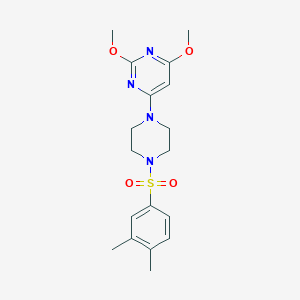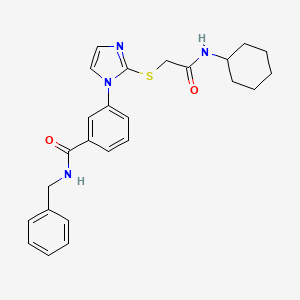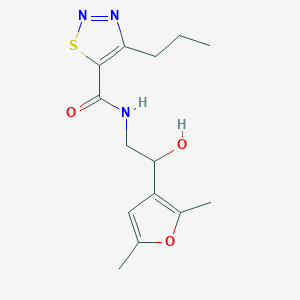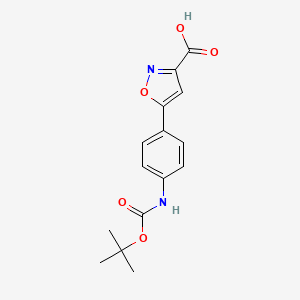
3-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s important to note that the compound is likely to be a halogenated derivative of a secondary amide bearing an aromatic substituent .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex, given the presence of multiple functional groups including a pyrrolidinone ring, a methoxyphenyl group, and a benzenesulfonamide moiety. The presence of these groups would likely result in a variety of intermolecular interactions, including hydrogen bonding and pi-stacking .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of its various functional groups. For instance, the pyrrolidinone ring might undergo reactions at the carbonyl group, while the benzenesulfonamide moiety could potentially participate in substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonamide group and the nonpolar aromatic rings could give the compound both hydrophilic and hydrophobic properties .科学的研究の応用
Photodynamic Therapy Applications
Photosensitizers for Cancer Treatment : Zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their potential in photodynamic therapy (PDT). Such compounds exhibit good fluorescence properties, high singlet oxygen quantum yields, and appropriate photodegradation quantum yields, which are crucial for effective Type II photodynamic therapy mechanisms. Their remarkable potential as Type II photosensitizers suggests their utility in treating cancer through PDT, leveraging their spectroscopic, photophysical, and photochemical properties in a targeted manner (Pişkin, Canpolat, & Öztürk, 2020).
Enzymatic Inhibition for Disease Management
Carbonic Anhydrase Inhibitors : Novel pyrrolidinone-based chlorinated benzenesulfonamide derivatives have been evaluated for their affinity and selectivity against human carbonic anhydrases I-XIV. These compounds have shown significant inhibitory activity against cancer-related carbonic anhydrase IX, with low nanomolar affinity. This highlights their potential for further development as selective inhibitors for specific carbonic anhydrase isozymes, which could have therapeutic implications in cancer and other diseases (Balandis et al., 2020).
Agricultural Herbicide Selectivity
Mechanism of Selectivity in Cereals : The selectivity of chlorsulfuron, a herbicide with structural similarities, for small grains over broadleaf plants has been attributed to the differential metabolism of the herbicide between these plant types. Cereal crops rapidly metabolize chlorsulfuron to an inactive form, whereas sensitive broadleaf plants do not, highlighting a biological basis for herbicide selectivity in agricultural applications (Sweetser, Schow, & Hutchison, 1982).
作用機序
Target of Action
This compound is a halogenated derivative of a secondary amide bearing an aromatic substituent
Mode of Action
The structure of the compound suggests that it may interact with its targets through the formation of hydrogen bonds . The C(=O)-N(H)-C(ar)-C(ar) torsion angle of -33.70 (18)° rules out the presence of resonance spanning the amide as well as the aromatic system .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown Given its structural features, it is plausible that it may interact with pathways involving amide or aromatic systems
特性
IUPAC Name |
3-chloro-N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-25-16-7-5-15(6-8-16)21-12-13(9-18(21)22)11-20-26(23,24)17-4-2-3-14(19)10-17/h2-8,10,13,20H,9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNNYIGLMRULTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-phenethylacetamide](/img/structure/B2986207.png)
![3-(2,5-Dimethoxyphenyl)-7-thia-1,4,9-triazatetracyclo[9.2.2.0^{2,10}.0^{4,8}]pentadeca-2(10),8-dien-5-one](/img/structure/B2986208.png)
![3-Chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2986209.png)

![2-(3-(3,4-dimethylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2986213.png)






![(Z)-4-(methylsulfonyl)-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2986225.png)
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2986227.png)
![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2986230.png)